molecular formula C9H15NO3 B138141 Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate CAS No. 146945-54-2

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B138141
CAS No.: 146945-54-2
M. Wt: 185.22 g/mol
InChI Key: POSHZMBKCKHNLM-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with specific substitutions that influence its biological properties. The compound's structure can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates enzyme activity through competitive inhibition or allosteric modulation, which can lead to significant biological effects such as anti-inflammatory and analgesic responses .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this structure were tested against A549 human lung adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability, with some derivatives showing over 60% reduction at concentrations as low as 100 µM .

CompoundCell LineViability (%)Reference
This compoundA54964%
Derivative AA54938.3%
Derivative BA54921.2%

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays showed that certain derivatives were effective against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria . However, the activity against Gram-negative pathogens was limited.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus<64 µg/mLActive
Escherichia coli>128 µg/mLInactive
Klebsiella pneumoniae>128 µg/mLInactive

Study on Influenza Virus Neuraminidase Inhibition

A notable study explored the potential of this compound as an inhibitor of influenza virus neuraminidase. The compound exhibited significant inhibitory activity, which was quantified using the MTT assay to measure cytopathic effects. The results indicated that the compound reduced viral cytopathogenicity by over 50% at optimal concentrations .

Anticancer Research

Another research effort focused on the anticancer efficacy of modified derivatives in various cancer cell lines. The study utilized a range of concentrations and evaluated cell viability post-treatment using MTT assays. Results indicated that specific substitutions on the pyrrolidine ring enhanced anticancer activity significantly compared to the parent compound .

Properties

IUPAC Name

ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHZMBKCKHNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)CCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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